2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate
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Overview
Description
2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazole, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a series of condensation and phosphorylation reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent. Its ability to bind to specific targets makes it valuable in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated for treating various diseases. Its unique structure may offer advantages in targeting specific molecular pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its versatility and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s ability to bind to enzymes, receptors, or other biomolecules is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A compound with a similar pyrimidine structure used in chemotherapy.
Aminopterin: Another pyrimidine derivative with applications in cancer treatment.
Thiamine: A thiazole-containing vitamin essential for metabolic processes.
Uniqueness
What sets 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl trihydrogen triphosphate apart is its combination of pyrimidine, thiazole, and phosphate groups, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C12H20ClN4O10P3S |
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Molecular Weight |
540.75 g/mol |
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H19N4O10P3S.ClH/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19;/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23);1H |
InChI Key |
QQGUUJDJIKOGLR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Cl-] |
Synonyms |
Thiamin Triphosphate Thiamine Triphosphate Triphosphate, Thiamin Triphosphate, Thiamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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